Structural Differentiation: The 4-Chlorobenzothiazole-Pyridinylmethyl-Naphthamide Triad
The target compound uniquely combines a 4-chlorobenzo[d]thiazol-2-yl group with an N-(pyridin-3-ylmethyl)-2-naphthamide core. The closest commercially listed analog, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide , differs by substitution at the benzothiazole C6 position (methylsulfonyl vs. chlorine at C4), altering both electronic and steric properties. A simpler analog, N-(pyridin-3-ylmethyl)-1-naphthamide (CAS 331838-06-3) , lacks the benzothiazole entirely, reducing the number of hydrogen-bond acceptors from 4 to 2 and eliminating the sulfur atom. These structural distinctions preclude interchangeable use in assays where the chlorobenzothiazole moiety is pharmacophorically required.
| Evidence Dimension | Structural features (pharmacophoric elements) |
|---|---|
| Target Compound Data | 4-chlorobenzo[d]thiazole + pyridin-3-ylmethyl + 2-naphthamide (MW 429.9 g/mol, 4 H-bond acceptors, 1 sulfur atom) |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)-1-naphthamide (MW 262.31 g/mol, 2 H-bond acceptors, 0 sulfur); N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide (MW 473.57 g/mol, methylsulfonyl at C6) |
| Quantified Difference | Target compound has 2 additional H-bond acceptors and 1 sulfur atom vs. des-benzothiazole analog; chlorine at C4 vs. methylsulfonyl at C6 vs. analog with different substitution position |
| Conditions | Structural comparison based on IUPAC name and molecular formula |
Why This Matters
Procurement decisions for target-specific screening panels must account for the full pharmacophore; simpler analogs lacking the benzothiazole or with altered substitution will not recapitulate the target compound's binding profile.
